

physical and chemical properties of 1-Allyl-4-fluorobenzene

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Compound of Interest

Compound Name: 1-Allyl-4-fluorobenzene

Cat. No.: B154274

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An In-depth Technical Guide to 1-Allyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of **1-Allyl-4-fluorobenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

1-Allyl-4-fluorobenzene is an organic compound featuring a benzene ring substituted with an allyl group and a fluorine atom at the para position. The presence of the fluorine atom, a key element in many modern pharmaceuticals, significantly influences the molecule's electronic properties and potential biological activity.

Table 1: Physical and Chemical Properties of **1-Allyl-4-fluorobenzene**

Property	Value	Source
Molecular Formula	C ₉ H ₉ F	[1]
Molecular Weight	136.17 g/mol	[1]
Appearance	Liquid	[2]
Density	1.009 g/mL at 25 °C	[2]
Boiling Point	Not explicitly reported; estimated based on similar compounds. Allylpentafluorobenzene boils at 148-149 °C.	
Melting Point	Not reported for the liquid form.	
Refractive Index	n _{20/D} 1.494	[2]
Flash Point	43.3 °C (109.9 °F)	[1]
Solubility	Data not available. Expected to be soluble in common organic solvents.	
CAS Number	1737-16-2	[1]
SMILES	C=CCC1=CC=C(C=C1)F	[3]
InChI	InChI=1S/C9H9F/c1-2-3-8-4-6- 9(10)7-5-8/h2,4-7H,1,3H2	[2]

Synthesis and Reactivity

The synthesis of **1-Allyl-4-fluorobenzene** can be achieved through several established organic chemistry methodologies. A common approach is the Friedel-Crafts alkylation of fluorobenzene with an allyl halide.

General Experimental Protocol for Synthesis (Hypothetical)

Objective: To synthesize **1-Allyl-4-fluorobenzene** via Friedel-Crafts Alkylation.

Materials:

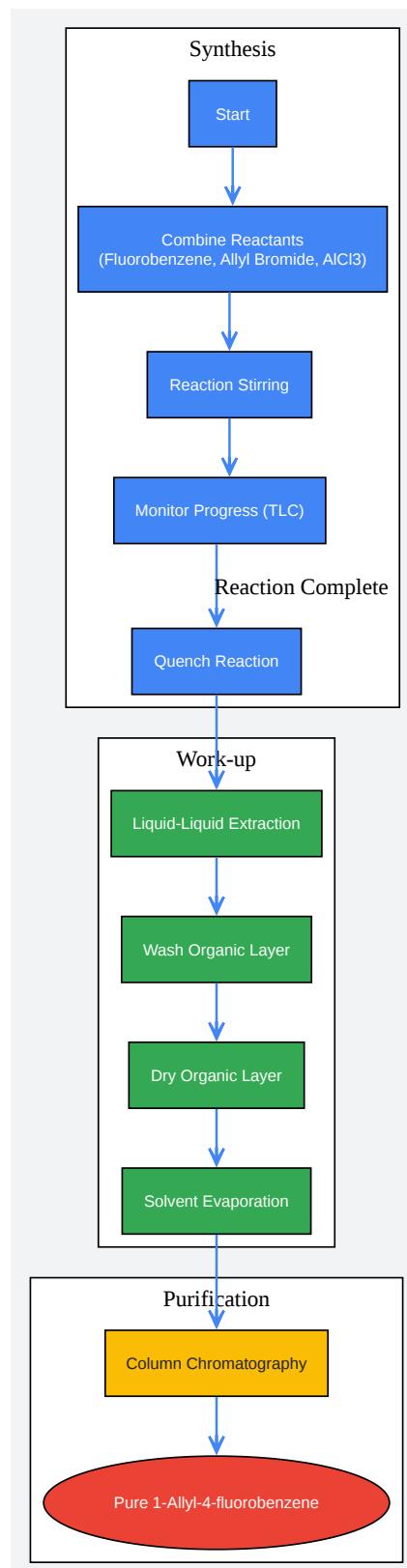
- Fluorobenzene
- Allyl bromide
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- To a stirred solution of fluorobenzene in anhydrous DCM at 0 °C, slowly add anhydrous aluminum chloride.
- Add allyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly pouring the mixture into ice-cold 1 M HCl.
- Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-Allyl-4-fluorobenzene**.

Diagram 1: General Workflow for Chemical Synthesis and Purification

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A generalized workflow for the synthesis and purification of an organic compound.

Spectroscopic Data (Predicted)

Detailed experimental spectra for **1-Allyl-4-fluorobenzene** are not readily available in the public domain. The following data is predicted based on the analysis of its structural analogues.

Table 2: Predicted Spectroscopic Data for **1-Allyl-4-fluorobenzene**

Technique	Predicted Key Signals
¹ H NMR	Aromatic protons (multiplets, ~6.9-7.2 ppm), vinyl protons of the allyl group (multiplets, ~5.0-6.0 ppm), and allylic methylene protons (doublet, ~3.3 ppm).
¹³ C NMR	Aromatic carbons (~115-165 ppm with C-F coupling), vinyl carbons (~115 and ~137 ppm), and an allylic methylene carbon (~39 ppm).
IR (Infrared)	C-F stretch (~1230 cm^{-1}), aromatic C=C stretches (~1500-1600 cm^{-1}), C-H stretches (aromatic ~3000-3100 cm^{-1} , aliphatic ~2850-2960 cm^{-1}), and C=C stretch of the allyl group (~1640 cm^{-1}).
Mass Spec.	Molecular ion peak (M^+) at $\text{m/z} = 136$. A prominent fragment would be the tropylidium ion or a rearranged equivalent at $\text{m/z} = 91$, resulting from the loss of the allyl group.

Potential Biological Activity and Metabolic Pathways

While the specific biological activity of **1-Allyl-4-fluorobenzene** has not been extensively studied, its structural similarity to other allylbenzenes, such as estragole and safrole, suggests potential for biological interactions. These related compounds are known to undergo metabolic activation *in vivo*, which can lead to cytotoxic or carcinogenic effects.[\[1\]](#)[\[4\]](#)

The metabolism of allylbenzenes typically involves oxidation of the allyl side chain, primarily through cytochrome P450 enzymes.[\[1\]](#)[\[4\]](#) This can lead to the formation of reactive epoxide

intermediates or 1'-hydroxy derivatives. These metabolites can then be further conjugated for excretion or, in some cases, react with cellular macromolecules.

Diagram 2: Proposed Metabolic Pathway of **1-Allyl-4-fluorobenzene**

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A proposed metabolic pathway for **1-Allyl-4-fluorobenzene** based on known pathways of similar allylbenzene compounds.

Safety and Handling

1-Allyl-4-fluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.^[1] It is classified as acutely toxic if swallowed and can cause serious eye damage.^[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Table 3: GHS Hazard Information

Hazard Class	Category
Flammable liquids	3
Acute toxicity, Oral	4
Serious eye damage/eye irritation	1

Conclusion

1-Allyl-4-fluorobenzene is a valuable building block in organic synthesis with potential applications in the development of new pharmaceutical agents. Its physical and chemical properties are largely influenced by the presence of the fluorine atom and the allyl group. While further research is needed to fully elucidate its biological activity and toxicological profile, the metabolic pathways of related compounds provide a framework for understanding its potential interactions in biological systems. Researchers should handle this compound with appropriate safety measures due to its flammability and potential health hazards.

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